![molecular formula C22H25N3O4S2 B2660369 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 361167-22-8](/img/structure/B2660369.png)
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. The InChI code for a similar compound, 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline, is 1S/C13H20N2O2S/c1-10-7-11(2)9-15(8-10)18(16,17)13-5-3-12(14)4-6-13/h3-6,10-11H,7-9,14H2,1-2H3 . This gives us some insight into the structure of the compound you’re interested in.A similar compound, 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline, has a melting point of 157-158 degrees .
Scientific Research Applications
Green Chemistry
Click Chemistry: The synthesis of 1,4-disubstituted 1,2,3-triazoles has attracted attention due to their diverse applications . This compound can participate in click reactions, forming triazole linkages. Researchers explore its use in bioconjugation, drug delivery, and polymer modification.
Biochemical Probes
Cellular Imaging: Fluorescently labeled derivatives of this compound serve as biochemical probes for cellular imaging. Their selective binding to specific cellular components allows visualization and tracking of biological processes.
properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-14-10-15(2)13-25(12-14)31(27,28)18-7-4-16(5-8-18)21(26)24-22-23-19-9-6-17(29-3)11-20(19)30-22/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAFCBTXRGXAEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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